molecular formula C16H13NO3 B6013044 4-(4-biphenylylamino)-4-oxo-2-butenoic acid

4-(4-biphenylylamino)-4-oxo-2-butenoic acid

Cat. No. B6013044
M. Wt: 267.28 g/mol
InChI Key: VBPLXBPDWJLQFZ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylylamino)-4-oxo-2-butenoic acid, also known as BPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying protein-protein interactions. BPOB is a small molecule that can bind to specific sites on proteins, which makes it a valuable tool for studying the structure and function of proteins. In

Mechanism of Action

4-(4-biphenylylamino)-4-oxo-2-butenoic acid works by binding to specific sites on proteins, which can either inhibit or enhance the protein's function. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid can also induce conformational changes in proteins, which can alter their activity. The mechanism of action of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid is complex and depends on the specific protein that it is interacting with.
Biochemical and Physiological Effects:
4-(4-biphenylylamino)-4-oxo-2-butenoic acid has been shown to have a variety of biochemical and physiological effects. For example, 4-(4-biphenylylamino)-4-oxo-2-butenoic acid can inhibit the activity of certain enzymes, such as the proteasome, which is involved in protein degradation. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the physiological effects of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid are still being studied, and more research is needed to fully understand its effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-biphenylylamino)-4-oxo-2-butenoic acid in lab experiments is its ability to bind to specific sites on proteins, which allows for more precise and detailed studies of protein-protein interactions. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid is also a small molecule, which means that it can easily penetrate cell membranes and interact with proteins inside cells. However, there are also limitations to using 4-(4-biphenylylamino)-4-oxo-2-butenoic acid in lab experiments. For example, 4-(4-biphenylylamino)-4-oxo-2-butenoic acid may not be effective against all proteins, and its effects on living organisms are still not fully understood.

Future Directions

There are many potential future directions for the use of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid in scientific research. One area of focus is the development of new methods for synthesizing 4-(4-biphenylylamino)-4-oxo-2-butenoic acid that are more efficient and cost-effective. Another area of focus is the study of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid's effects on living organisms, including its potential as a therapeutic agent for treating diseases such as cancer. Additionally, researchers are exploring new ways to use 4-(4-biphenylylamino)-4-oxo-2-butenoic acid to study protein-protein interactions, such as combining it with other techniques such as mass spectrometry or X-ray crystallography.

Synthesis Methods

The synthesis of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid involves several steps, including the reaction between 4-bromo-1-butene and 4-biphenylamine to form 4-(4-biphenylylamino)-1-butene, followed by the reaction between 4-(4-biphenylylamino)-1-butene and maleic anhydride to form 4-(4-biphenylylamino)-4-oxo-2-butenoic acid. The synthesis of 4-(4-biphenylylamino)-4-oxo-2-butenoic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-(4-biphenylylamino)-4-oxo-2-butenoic acid has been used in a variety of scientific research applications, including the study of protein-protein interactions. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid can bind to specific sites on proteins, which allows researchers to study the structure and function of proteins in a more detailed and precise manner. 4-(4-biphenylylamino)-4-oxo-2-butenoic acid has also been used to study the interactions between proteins and other molecules, such as small molecules or nucleic acids.

properties

IUPAC Name

(Z)-4-oxo-4-(4-phenylanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18)(H,19,20)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPLXBPDWJLQFZ-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-oxo-4-(4-phenylanilino)but-2-enoic acid

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